N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide
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Overview
Description
N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound has gained significant interest in medicinal chemistry due to its diverse biological activities and potential as a drug-like molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide typically involves the construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold. Another approach involves the use of olefin metathesis reaction on a Grubbs catalyst, although this method is complex and expensive .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. The Prins cyclization reaction is preferred due to its efficiency and ability to introduce substituents in a single step .
Chemical Reactions Analysis
Types of Reactions: N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the spirocyclic scaffold .
Scientific Research Applications
N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology and medicine, it has shown potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, making it a promising candidate for developing new antituberculosis drugs . Additionally, it has been studied for its activity against antibiotic-sensitive and multiresistant strains of M. tuberculosis . In the industry, spirocyclic compounds like this compound are used in the development of various antibacterial agents .
Mechanism of Action
The mechanism of action of N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the MmpL3 protein, a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . By inhibiting this protein, the compound disrupts the transport processes essential for the bacteria’s survival, leading to its death .
Comparison with Similar Compounds
N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide is unique due to its spirocyclic structure, which provides a combination of flexibility and limited degrees of freedom. Similar compounds include other spirocyclic molecules such as 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane and 9-(4-methylbenzyl)-1-oxa-9-azaspiro[5.5]undecane .
Biological Activity
N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide is a compound of significant interest in pharmacology due to its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This structural configuration is associated with various biological activities, particularly in the treatment of neurological disorders and pain management. This article explores the biological activity of this compound, highlighting its mechanisms of action, receptor interactions, and therapeutic potential.
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
Structural Features: The compound features a spirocyclic framework that enhances its binding affinity to various receptors, particularly sigma and mu-opioid receptors.
This compound functions primarily as a dual ligand for sigma receptors and mu-opioid receptors. These interactions are crucial for modulating pain pathways and regulating mood, making it a candidate for treating conditions such as anxiety, depression, and chronic pain syndromes.
Receptor Interactions
The compound's affinity for sigma receptors suggests potential neuroprotective effects, while its interaction with mu-opioid receptors indicates analgesic properties. Studies have demonstrated that modifications to the compound can significantly alter its binding affinity and functional activity at these receptors.
Biological Activity
Recent studies have reported various biological activities associated with this compound:
- Pain Management : The compound has shown promise in alleviating pain through its action on mu-opioid receptors. It may provide an alternative to traditional opioid medications with potentially fewer side effects.
- Neuroprotection : Its interaction with sigma receptors may offer protective effects against neurodegeneration, suggesting applications in treating diseases such as Alzheimer's or Parkinson's disease.
- Antituberculosis Activity : Research has indicated that derivatives of the spirocyclic structure exhibit significant activity against Mycobacterium tuberculosis, particularly by inhibiting the MmpL3 protein, which is essential for bacterial cell wall synthesis .
Study on Antituberculosis Activity
A study focused on synthesizing spirocyclic inhibitors revealed that derivatives containing the 1-oxa-9-azaspiro[5.5]undecan scaffold demonstrated high activity against both antibiotic-sensitive and multiresistant strains of M. tuberculosis. The optimized compounds exceeded the activity of standard comparator drugs, indicating their potential as novel antituberculosis agents .
Study on Pain Management
Another investigation assessed the analgesic properties of this compound in animal models of chronic pain. The results indicated a significant reduction in pain scores compared to control groups, supporting its therapeutic potential in pain management protocols.
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-Oxa-9-azaspiro[5.5]undecan | Lacks acetamide group | Focus on sigma receptor activity |
2-Oxo-4,9-diazaspiro[5.5]undecane | Contains additional carbonyl group | Enhanced binding to opioid receptors |
4-Aryl derivatives of 1-Oxa | Substituted aryl groups | Increased selectivity towards specific receptor subtypes |
These comparisons highlight the diversity within the spirocyclic class and underscore the unique profile of this compound as a balanced agent across multiple receptor types.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide |
InChI |
InChI=1S/C11H20N2O2/c1-9(14)13-10-2-7-15-11(8-10)3-5-12-6-4-11/h10,12H,2-8H2,1H3,(H,13,14) |
InChI Key |
LCFRHLWPSJNXJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCOC2(C1)CCNCC2 |
Origin of Product |
United States |
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